Cas no 46004-52-8 (ethyl 2-chlorobenzene-1-carboximidate)

Ethyl 2-chlorobenzene-1-carboximidate is a versatile intermediate in organic synthesis, primarily used in the preparation of heterocyclic compounds and pharmaceutical derivatives. Its structure, featuring both an imidate ester and a chloro-substituted aromatic ring, enables selective reactivity in nucleophilic substitution and cyclization reactions. The compound is valued for its stability under standard conditions and its ability to serve as a precursor for more complex molecules, including agrochemicals and bioactive agents. Its synthetic utility is further enhanced by the electron-withdrawing effect of the chloro group, which facilitates controlled functionalization. Suitable for controlled laboratory use, it requires handling under inert conditions to prevent hydrolysis.
ethyl 2-chlorobenzene-1-carboximidate structure
46004-52-8 structure
Product Name:ethyl 2-chlorobenzene-1-carboximidate
CAS No:46004-52-8
MF:C9H10ClNO
MW:183.634801387787
MDL:MFCD06656715
CID:325493
PubChem ID:13092607
Update Time:2025-05-21

ethyl 2-chlorobenzene-1-carboximidate Chemical and Physical Properties

Names and Identifiers

    • Benzenecarboximidicacid, 2-chloro-, ethyl ester
    • 2-chloro-benzimidic acid ethyl ester
    • Ethyl 2-chlorobenzenecarboximidate
    • ETHYL 2-CHLOROBENZIMIDATE HYDROCHLORIDE
    • ethyl 2-chlorobenzene-1-carboximidate
    • CS-0305996
    • EN300-1261018
    • ethyl 2-chlorobenzimidate
    • ethyl o-chlorobenzimidate
    • DTXSID90517930
    • 46004-52-8
    • AKOS010211894
    • SCHEMBL8875219
    • YDXVOCXVQXQYPX-UHFFFAOYSA-N
    • MDL: MFCD06656715
    • Inchi: 1S/C9H10ClNO/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,11H,2H2,1H3
    • InChI Key: YDXVOCXVQXQYPX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C(=N)OCC

Computed Properties

  • Exact Mass: 183.0450916g/mol
  • Monoisotopic Mass: 183.0450916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 33.1Ų

ethyl 2-chlorobenzene-1-carboximidate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D114322-5g
2-CHLORO-BENZIMIDICACIDETHYLESTER
46004-52-8 95%
5g
$985 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1376666-100mg
Ethyl 2-chlorobenzimidate
46004-52-8 98%
100mg
¥864.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1376666-250mg
Ethyl 2-chlorobenzimidate
46004-52-8 98%
250mg
¥1440.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1376666-1g
Ethyl 2-chlorobenzimidate
46004-52-8 98%
1g
¥3600.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1376666-5g
Ethyl 2-chlorobenzimidate
46004-52-8 98%
5g
¥11512.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1376666-10g
Ethyl 2-chlorobenzimidate
46004-52-8 98%
10g
¥17272.00 2024-05-12
Enamine
EN300-1261018-0.05g
ethyl 2-chlorobenzene-1-carboximidate
46004-52-8
0.05g
$395.0 2023-06-08
Enamine
EN300-1261018-0.1g
ethyl 2-chlorobenzene-1-carboximidate
46004-52-8
0.1g
$414.0 2023-06-08
Enamine
EN300-1261018-0.25g
ethyl 2-chlorobenzene-1-carboximidate
46004-52-8
0.25g
$433.0 2023-06-08
Enamine
EN300-1261018-0.5g
ethyl 2-chlorobenzene-1-carboximidate
46004-52-8
0.5g
$451.0 2023-06-08

Additional information on ethyl 2-chlorobenzene-1-carboximidate

Ethyl 2-Chlorobenzene-1-Carboximidate: A Comprehensive Overview

Ethyl 2-chlorobenzene-1-carboximidate, with the CAS number 46004-52-8, is a compound of significant interest in the field of organic chemistry and material science. This compound is a derivative of benzene, featuring a chlorine substituent at the 2-position and an ethyl carboximidate group at the 1-position. The structure of ethyl 2-chlorobenzene-1-carboximidate is characterized by its aromatic ring, which plays a crucial role in its chemical reactivity and physical properties.

The synthesis of ethyl 2-chlorobenzene-1-carboximidate involves a series of well-established organic reactions. Typically, the starting material is chlorobenzene, which undergoes nucleophilic substitution to introduce the carboximidate group. The reaction conditions, including temperature and solvent selection, are critical to ensure high yield and purity of the final product. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact.

Ethyl 2-chlorobenzene-1-carboximidate exhibits unique physical properties that make it suitable for various applications. Its melting point and boiling point are influenced by the electron-withdrawing effects of the chlorine atom and the carboximidate group. These properties are essential in determining its stability under different environmental conditions. Moreover, the compound's solubility in organic solvents facilitates its use in solution-based reactions.

Recent studies have highlighted the potential of ethyl 2-chlorobenzene-1-carboximidate as a precursor in drug discovery and material synthesis. Researchers have explored its role in forming bioactive molecules, leveraging its ability to undergo further functionalization. For instance, substitution reactions involving the chlorine atom can lead to derivatives with enhanced pharmacological activity.

In terms of applications, ethyl 2-chlorobenzene-1-carboximidate has found utility in polymer chemistry as an intermediate for synthesizing advanced materials. Its ability to participate in coupling reactions makes it valuable for creating high-performance polymers with tailored properties such as thermal stability and mechanical strength.

From an environmental perspective, understanding the degradation pathways of ethyl 2-chlorobenzene-1-carboximidate is crucial for assessing its impact on ecosystems. Studies have shown that under specific conditions, such as UV light exposure or microbial activity, the compound undergoes biodegradation into less harmful byproducts.

In conclusion, ethyl 2-chlorobenzene-1-carboximidate (CAS No:46004-52-8) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis and materials science. Continued research into its properties and applications will undoubtedly unlock new opportunities for its utilization in cutting-edge technologies.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.